

# Unraveling SD-70: A Comparative Guide to Two Distinct Therapeutic Targets

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Compound of Interest		
Compound Name:	SD-70	
Cat. No.:	B15583486	Get Quote

The landscape of cancer therapeutics is witnessing the emergence of novel agents with highly specific mechanisms of action. Among these, molecules designated "SD-70" have shown promise, yet this nomenclature refers to two distinct investigational drugs with fundamentally different therapeutic targets and modes of action. This guide provides a comprehensive comparison of these two agents: SD70, a small molecule inhibitor of the histone demethylase KDM4C, and SEA-CD70, a monoclonal antibody targeting the cell surface protein CD70. This clarification is crucial for researchers, scientists, and drug development professionals to accurately assess their potential applications and underlying biological principles.

## Part 1: SD70 - The KDM4C Inhibitor

Therapeutic Target: Histone Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). Dysregulation of KDM4C activity is implicated in the pathogenesis of various cancers, including prostate cancer, lung cancer, and acute myeloid leukemia (AML), by altering gene expression programs that control cell proliferation, differentiation, and survival.

Mechanism of Action: SD70 is a small molecule that acts as a competitive inhibitor of KDM4C. [1] By blocking the catalytic activity of KDM4C, SD70 leads to an increase in the repressive histone marks H3K9me2/3. This epigenetic modification results in the silencing of oncogenic gene expression, thereby inhibiting cancer cell growth and survival.[2] For instance, in prostate



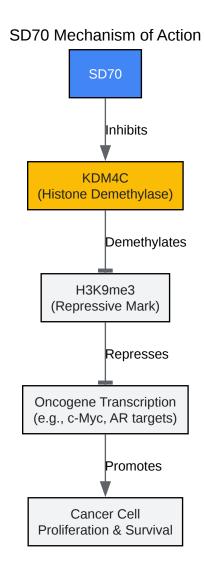
cancer, SD70 has been shown to repress the androgen receptor (AR) transcriptional program. [2]

### Preclinical Data Summary:

Parameter	Cell Line/Model	Result	Reference
IC50	KDM4C enzymatic assay	~30 µM	[2][3]
Cell Viability	CWR22Rv1 (Prostate Cancer)	9% survival at 10 μM	[4]
PC3 (Prostate Cancer)	14% survival at 2 μM	[4]	
DU145 (Prostate Cancer)	26% survival at 2 μM	[4]	
SPC-A1 & H460 (Lung Cancer)	Dose-dependent decrease	[1][5]	
In Vivo Efficacy	CWR22Rv1 Xenograft	Significant tumor growth inhibition	[2]
Lung Cancer Xenograft	Dose-dependent tumor growth inhibition	[1][5]	

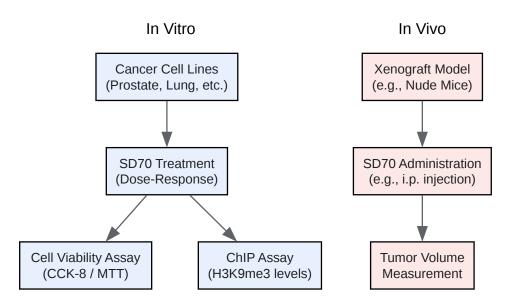
Signaling Pathway and Experimental Workflow:

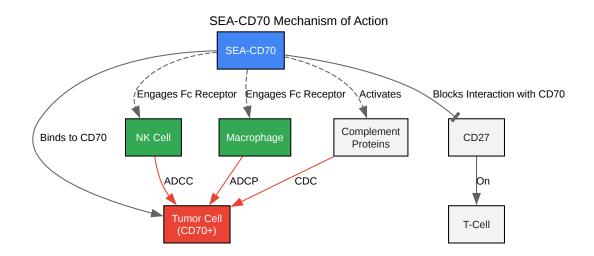






#### SD70 In Vitro/In Vivo Testing Workflow

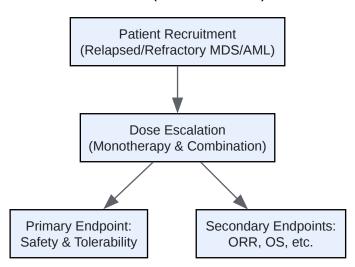






#### SEA-CD70 Clinical Trial Workflow (Simplified)

#### Phase 1 (NCT04227847)



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